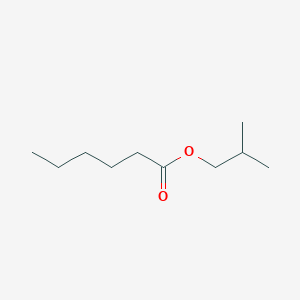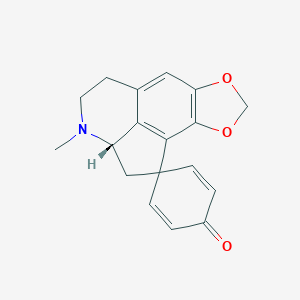
Mecambrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Mecambrine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It is a synthetic compound that is derived from the alkaloid tubocurarine, which is found in the bark of the South American plant Chondrodendron tomentosum. In
科学的研究の応用
Mecambrine has various scientific research applications, including its potential use as a neuromuscular blocking agent, a tool for studying acetylcholine receptors, and a potential treatment for various diseases. In pharmacology, mecambrine has been used as a neuromuscular blocking agent to induce muscle paralysis during surgical procedures. It has also been used as a tool for studying acetylcholine receptors in the nervous system. In neuroscience, mecambrine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
Mecambrine works by blocking the acetylcholine receptors in the nervous system. Acetylcholine is a neurotransmitter that plays a critical role in the transmission of nerve impulses in the nervous system. Mecambrine binds to the acetylcholine receptors and prevents the transmission of nerve impulses, leading to muscle paralysis. This mechanism of action makes mecambrine an important tool for studying the function of acetylcholine receptors in the nervous system.
生化学的および生理学的効果
Mecambrine has various biochemical and physiological effects on the body. It leads to muscle paralysis by blocking the transmission of nerve impulses in the nervous system. It also affects the cardiovascular system by causing a decrease in heart rate and blood pressure. Additionally, mecambrine has been shown to affect the respiratory system by causing a decrease in respiratory rate and tidal volume.
実験室実験の利点と制限
Mecambrine has several advantages when used in lab experiments. It is a potent neuromuscular blocking agent that can be used to induce muscle paralysis in animal models. It is also a useful tool for studying the function of acetylcholine receptors in the nervous system. However, mecambrine has several limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several future directions for the study of mecambrine. One potential application is its use as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to understand the long-term effects of mecambrine on the body and its potential toxicity. Finally, mecambrine could be used as a tool for studying the function of acetylcholine receptors in the nervous system and their role in various diseases.
Conclusion:
Mecambrine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It is synthesized by the reaction of tubocurarine with formaldehyde and sodium cyanide and works by blocking the acetylcholine receptors in the nervous system. Mecambrine has various scientific research applications, including its potential use as a neuromuscular blocking agent, a tool for studying acetylcholine receptors, and a potential treatment for various diseases. While mecambrine has several advantages when used in lab experiments, it also has several limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects. There are several future directions for the study of mecambrine, including its potential use as a treatment for various neurological disorders and its use as a tool for studying the function of acetylcholine receptors in the nervous system.
特性
CAS番号 |
1093-07-8 |
|---|---|
製品名 |
Mecambrine |
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
(12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1 |
InChIキー |
NMVDXQMYKKNYFO-ZDUSSCGKSA-N |
異性体SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3 |
SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




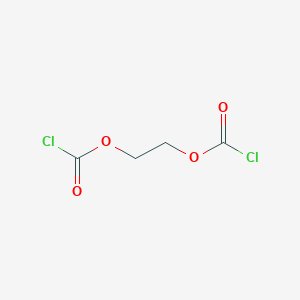
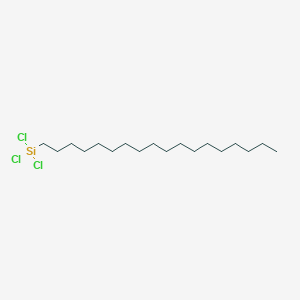

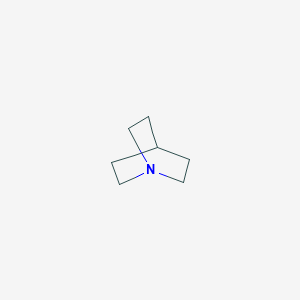
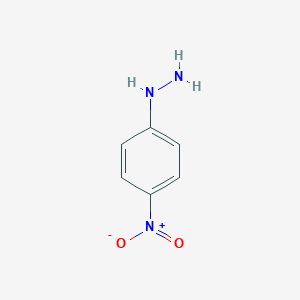

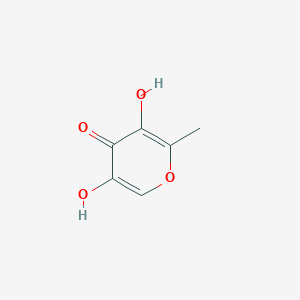
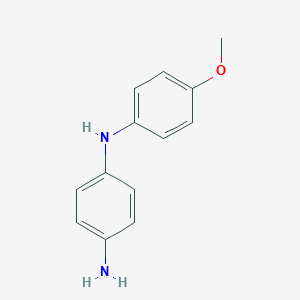
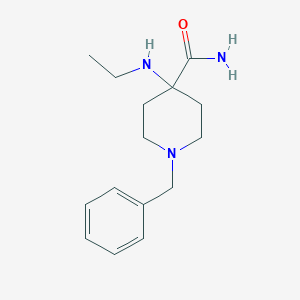
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)

